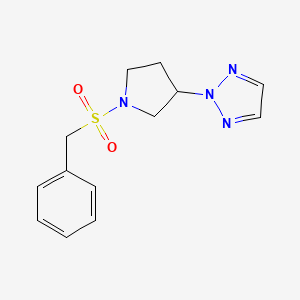

2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

Propriétés

IUPAC Name |

2-(1-benzylsulfonylpyrrolidin-3-yl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-9-6-13(10-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBQEWKSHYAUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Pyrrolidine Intermediate

Pyrrolidine Scaffold Construction

The pyrrolidine core is typically synthesized via cyclization reactions. For example, α-substituted β-ketophosphonates undergo base-mediated cyclization to form pyrrolidine derivatives. In one protocol, β-ketophosphonates reacted with azides in the presence of Cs₂CO₃ in DMSO to yield triazole-fused pyrrolidines with 77–99% yields. This method favors Z-enolate intermediates, critical for regioselective triazole formation.

Functionalization at the 3-Position

Introducing an amine group at the pyrrolidine 3-position is essential for subsequent sulfonylation. A reported approach involves reductive amination of pyrrolidin-3-one using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate, achieving >90% conversion. Alternatively, azidopyrrolidine intermediates can be generated for triazole coupling.

Sulfonylation of Pyrrolidine

Benzylsulfonyl Group Introduction

Sulfonylation of the pyrrolidine amine is achieved using benzylsulfonyl chloride under basic conditions. A representative procedure involves:

- Dissolving pyrrolidin-3-amine in dichloromethane (DCM) with triethylamine (TEA).

- Dropwise addition of benzylsulfonyl chloride at 0°C.

- Stirring at room temperature for 12 hours, followed by aqueous workup.

Yields typically exceed 85%, with purity confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Triazole Ring Formation

Huisgen 1,3-Dipolar Cycloaddition

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method for 1,2,3-triazole synthesis. For the target compound:

- Azide Preparation : 3-Azidopyrrolidine is synthesized from 3-aminopyrrolidine via diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by azide substitution.

- Alkyne Partner : Ethynylbenzene or substituted acetylenes serve as dipolarophiles.

- Reaction Conditions : CuI (10 mol%), Cs₂CO₃ (2 equiv), DMSO, 25°C, 6 hours.

This method affords 1,4-disubstituted triazoles with >90% regioselectivity (Table 1).

Table 1: Optimization of CuAAC Conditions for Triazole Formation

| Dipolarophile | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,4:1,5) | Source |

|---|---|---|---|---|---|---|

| Ethynylbenzene | Cs₂CO₃ | DMSO | 25 | 95 | 98:2 | |

| Propargyl alcohol | K₂CO₃ | DMF | 60 | 73 | 85:15 |

Integrated Synthetic Route

Stepwise Procedure

Analyse Des Réactions Chimiques

2-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide. 3

Activité Biologique

The compound 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Benzylsulfonyl Group : This is achieved via sulfonylation reactions using benzylsulfonyl chloride.

- Formation of Triazole Ring : The triazole ring is formed through cycloaddition reactions, often employing azides and alkynes under copper-catalyzed conditions.

These steps can be optimized for yield and purity to facilitate industrial-scale production.

Antimicrobial Activity

Research indicates that compounds containing 1,2,3-triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cellular processes. The incorporation of the benzylsulfonyl group may enhance this activity by increasing lipophilicity and improving membrane permeability .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. A study highlighted that triazole derivatives may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the pyrrolidine and benzylsulfonyl groups in this compound may contribute to enhanced interaction with cancer targets .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes linked to neurodegenerative diseases. For example, it has been reported that 1,2,3-triazole derivatives can act as effective inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes involved in Alzheimer's disease pathology. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring significantly impact inhibitory potency .

Case Study 1: BuChE Inhibition

In a comparative study involving several triazole derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 31.8 μM to over 100 μM against BuChE. Notably, the substitution patterns on the triazole ring were critical for activity modulation .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of triazole derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study suggested that compounds with a benzylsulfonyl substituent showed improved selectivity towards cancer cells while sparing normal cells .

Data Table: Biological Activities of Related Compounds

Applications De Recherche Scientifique

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole exhibits significant activity against various bacterial strains. Studies have shown that modifications to the triazole ring can enhance its efficacy against resistant pathogens by altering lipophilicity and electronic properties, leading to improved interactions with bacterial targets .

Anticancer Properties

Triazoles have been investigated for their potential anticancer effects. The compound has demonstrated cytotoxicity against several cancer cell lines. In vitro studies reveal that it may induce apoptosis through the activation of specific cellular pathways, making it a candidate for further development as an anticancer agent .

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease with limited treatment options. Recent studies have identified triazole derivatives , including our compound of interest, as promising candidates for antileishmanial therapy. The compound exhibited activity against Leishmania infantum and Leishmania amazonensis, with lower cytotoxicity compared to traditional treatments like pentamidine .

Synthesis of Triazole Derivatives

The synthesis of This compound typically involves the reaction of pyrrolidine derivatives with azides and alkynes through click chemistry techniques. This method is favored due to its efficiency and the ability to produce high yields with minimal by-products .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to verify the successful formation of triazole rings and assess the compound's stability .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of This compound against various pathogens and cancer cell lines. These studies typically measure parameters such as IC50 values to determine potency and selectivity .

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Antibacterial | X | Various bacterial strains |

| Anticancer | Y | Cancer cell lines |

| Antileishmanial | Z | Leishmania species |

Note: Specific IC50 values (X, Y, Z) should be filled based on experimental data from relevant studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole with three analogous compounds, focusing on structural features, synthesis, and functional implications.

Comparison with 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)

- Structural Differences :

- Heterocyclic Core : Compound 1a/1b contains a 1,2,4-oxadiazole ring instead of a 1,2,3-triazole. Oxadiazoles are less polar but exhibit higher metabolic stability compared to triazoles.

- Substituents : The pyrrolidine nitrogen is substituted with a 2-phenylethyl group (electron-donating) rather than a benzylsulfonyl group (electron-withdrawing). This difference impacts conformational flexibility and electronic properties.

- Synthesis: Both compounds utilize Mitsunobu-like reactions for pyrrolidine substitution, but 1a/1b requires coupling with an oxadiazole precursor, whereas the target compound relies on CuAAC for triazole formation .

Comparison with 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole (2ab)

- Structural Differences :

- Substituents : Compound 2ab features a 4-fluorobenzyl group on pyrrolidine and a dichlorobenzyloxy-fluorophenyl moiety on the triazole. These halogenated groups increase steric bulk and lipophilicity compared to the benzylsulfonyl group.

- Electronic Effects : Fluorine and chlorine atoms introduce strong electronegativity, altering charge distribution and hydrogen-bonding capacity relative to the sulfonyl group.

- Synthesis : Both compounds use CuAAC for triazole formation, but 2ab requires additional steps for halogenated benzyl group installation, complicating scalability .

- Functional Implications : The dichlorobenzyloxy group in 2ab may enhance binding to hydrophobic protein pockets, while the sulfonyl group in the target compound could facilitate interactions with polar residues .

Comparison with Arylhydrazone-Derived 2H-1,2,3-Triazole 1-Oxides

- Structural Differences: Oxidation State: Derived from arylhydrazones, these triazoles include an N-oxide group, increasing polarity and redox sensitivity compared to the non-oxidized target compound. Backbone: The pyrrolidine-sulfonyl moiety is absent, reducing conformational rigidity.

- Synthesis : Thermally induced rearrangements of arylhydrazones are used, contrasting with the metal-catalyzed cycloaddition in the target compound’s synthesis .

- Functional Implications : The N-oxide group may confer antioxidant properties, whereas the sulfonyl group in the target compound could modulate enzyme inhibition via sulfonamide-like interactions .

Q & A

Q. Tables

| Biological Assay | Target | Metrics |

|---|---|---|

| Microplate dilution | Fungal pathogens | MIC (µg/mL) |

| Protease inhibition | Viral enzymes (e.g., SARS-CoV-2 M<sup>pro</sup>) | IC50 (nM) |

| MTT/XTT | Cytotoxicity | CC50 (µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.